N-[(4-fluorophenyl)methyl]-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
N-[(4-fluorophenyl)methyl]-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a heterocyclic organic compound featuring a tricyclic core (pyrimido[5,4-c][2,1]benzothiazin) substituted with fluorinated benzyl groups. The molecule includes two key substituents:
- A 4-fluorophenylmethyl group on the acetamide nitrogen.
- A 3-fluorophenylmethyl group on the tricyclic sulfur-containing ring.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[6-[(3-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N4O3S2/c27-19-10-8-17(9-11-19)13-29-24(33)16-36-26-30-14-23-25(31-26)21-6-1-2-7-22(21)32(37(23,34)35)15-18-4-3-5-20(28)12-18/h1-12,14H,13,15-16H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPJXADCALIBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NC=C3S(=O)(=O)N2CC4=CC(=CC=C4)F)SCC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-fluorophenyl)methyl]-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS Number: 931743-99-6) is a complex organic compound with potential biological activity. This article reviews its biological properties based on available literature and data.
The molecular formula of the compound is with a molecular weight of 538.6 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated primarily in the context of its anticancer potential. Preliminary studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
-
In Vitro Studies : The compound was tested against a panel of human tumor cell lines following the National Cancer Institute (NCI) protocols. It demonstrated notable antitumor activity with mean GI50 (the concentration required to inhibit cell growth by 50%) values indicating efficacy across multiple cancer types:
- Mean GI50 : 15.72 μM
- TGI (Total Growth Inhibition) : 50.68 μM
- Non-small cell lung cancer (HOP-62)
- CNS cancer (SF-539)
- Ovarian cancer (OVCAR-8)
- Prostate cancer (DU-145)
- Mechanism of Action : Although specific mechanisms are still under investigation, the structural features of the compound suggest potential interactions with cellular pathways involved in apoptosis and cell cycle regulation.
Structure-Activity Relationship (SAR)
The structure of N-[(4-fluorophenyl)methyl]-2-{...} plays a critical role in its biological activity. The presence of fluorinated phenyl groups and a thiazole derivative backbone may enhance its binding affinity to target proteins involved in tumor growth and proliferation .
Data Table: Biological Activity Summary
| Cell Line | GI50 (μM) | TGI (μM) | Notes |
|---|---|---|---|
| HOP-62 (Lung) | 15.72 | 50.68 | Significant inhibition |
| SF-539 (CNS) | 49.97 | N/A | High sensitivity |
| OVCAR-8 (Ovarian) | 27.71 | N/A | Moderate inhibition |
| DU-145 (Prostate) | 44.35 | N/A | Notable cytotoxicity |
Case Studies
Several case studies have documented the effects of similar compounds on cancer cell lines:
- A study reported that derivatives with similar structural motifs exhibited promising anticancer activities and were selected for further pharmacological evaluation based on their cytotoxic profiles .
- Another investigation highlighted the importance of functional group modifications in enhancing therapeutic efficacy against specific types of tumors .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of thioacetamide derivatives with a shared tricyclic core but variable substituents. Key structural analogs and their differences are summarized below:
Substituent Impact :
- Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller atomic radius enhance hydrogen bonding and reduce metabolic degradation compared to chlorine .
- Positional Isomerism : The 3-fluorophenyl group (meta) in the target compound may offer distinct steric and electronic interactions compared to para-substituted analogs, influencing receptor binding .
Key Observations :
- Fluorine Position Matters : Meta-fluoro substitution (as in the target compound) may optimize receptor binding compared to para-fluoro, as seen in vs. 6 .
- Chlorophenyl vs. Fluorophenyl : Chlorine analogs () show stronger enzymatic inhibition but poorer solubility, while fluorine improves pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
